Cas no 2228812-85-7 (tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate)

Tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine group and a fluorinated aromatic ring. Its structural design incorporates both steric hindrance from the 2,2-dimethylpropyl moiety and electronic modulation via the fluorine substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl carbamate (Boc) group offers stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled functionalization. The compound’s rigid framework and fluorine-enhanced reactivity make it suitable for applications in medicinal chemistry, particularly in the development of protease inhibitors and bioactive scaffolds. Its high purity and well-defined reactivity profile ensure reproducibility in synthetic routes.
tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate structure
2228812-85-7 structure
Product Name:tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate
CAS No:2228812-85-7
MF:C16H25FN2O2
MW:296.380307912827
CID:5862438
PubChem ID:165828622
Update Time:2025-06-15

tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate
    • 2228812-85-7
    • EN300-1900767
    • tert-butyl N-[4-(3-amino-2,2-dimethylpropyl)-3-fluorophenyl]carbamate
    • Inchi: 1S/C16H25FN2O2/c1-15(2,3)21-14(20)19-12-7-6-11(13(17)8-12)9-16(4,5)10-18/h6-8H,9-10,18H2,1-5H3,(H,19,20)
    • InChI Key: BIYRHWVZINRJME-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC(C)(C)CN)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 296.19000621g/mol
  • Monoisotopic Mass: 296.19000621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate Pricemore >>

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tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate Related Literature

Additional information on tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate

Introduction to tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate (CAS No. 2228812-85-7)

tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate, with the CAS number 2228812-85-7, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a tert-butyl group, an amino-substituted propyl chain, and a fluorinated phenyl ring. These structural elements contribute to its chemical stability and biological activity, making it a promising candidate for various pharmaceutical developments.

The chemical structure of tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate can be described as follows: the tert-butyl group provides steric hindrance and enhances the lipophilicity of the molecule, which is crucial for its ability to cross biological membranes. The amino-substituted propyl chain introduces a flexible linker that can interact with various biological targets, while the fluorinated phenyl ring imparts additional stability and selectivity. These properties collectively make this compound an attractive candidate for drug design and development.

Recent studies have explored the potential of tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease. The ability to fine-tune these receptors with high selectivity and potency makes it a valuable tool in the development of novel treatments.

In addition to its potential in neurological disorders, tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This property suggests its potential use in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed orally and has a moderate half-life, which allows for once-daily dosing regimens. These characteristics are essential for developing a practical and effective therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms without major adverse effects. The compound's favorable safety profile is attributed to its well-balanced chemical structure and selective mechanism of action.

In conclusion, tert-butyl N-4-(3-amino-2,2-dimethylpropyl)-3-fluorophenylcarbamate (CAS No. 2228812-85-7) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in the field of medicinal chemistry.

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